

Potential drug-drug interactions with bempedoic acid in a clinical setting

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Compound of Interest

Compound Name: *Bempedoic Acid*

Cat. No.: *B1667928*

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Technical Support Center: Bempedoic Acid Drug-Drug Interactions

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on potential drug-drug interactions with **bempedoic acid** in a clinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which **bempedoic acid** is involved in drug-drug interactions?

A1: **Bempedoic acid** and its active metabolite, bempedoyl-CoA, do not significantly interact with cytochrome P450 (CYP) enzymes, which are a common source of drug-drug interactions.
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Instead, the potential for drug-drug interactions with **bempedoic acid** primarily stems from its effects on drug transporters. Specifically, **bempedoic acid** and its glucuronide metabolite are weak inhibitors of organic anion transporting polypeptides OATP1B1 and OATP1B3, as well as organic anion transporter 2 (OAT2).
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) **Bempedoic acid** glucuronide is also a substrate for OAT3.
[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Q2: What are the clinically significant drug-drug interactions observed with **bempedoic acid**?

A2: The most clinically significant interactions occur with certain statins, particularly simvastatin and pravastatin.[1][6][7] Co-administration of **bempedoic acid** with these statins can lead to a notable increase in their plasma concentrations.[1][7] Interactions with atorvastatin and rosuvastatin have been observed to be weaker.[1][2] An interaction with probenecid, an OAT3 inhibitor, has also been documented, resulting in a moderate increase in the exposure of **bempedoic acid** and its active metabolite.[1][2]

Q3: Are there any dose adjustments required when co-administering **bempedoic acid** with statins?

A3: Yes, dose adjustments are recommended for simvastatin and pravastatin. When co-administered with **bempedoic acid**, the daily dose of simvastatin should not exceed 20 mg, and the daily dose of pravastatin should not exceed 40 mg.[1][7][8] No dose adjustments are typically required for atorvastatin or rosuvastatin when co-administered with **bempedoic acid**. [1]

Q4: How does **bempedoic acid** interact with ezetimibe?

A4: Co-administration of **bempedoic acid** with ezetimibe results in minor increases in the exposure of both drugs.[1] The increases in AUC and Cmax of ezetimibe were less than 20% when added to steady-state **bempedoic acid**.[1] This interaction is not considered clinically significant, and the combination is available in a fixed-dose formulation.[9][10]

Q5: Does **bempedoic acid** interact with warfarin or other drugs metabolized by CYP enzymes?

A5: No, **bempedoic acid** and its metabolites do not interact with CYP enzymes such as CYP3A4 and CYP2C9.[1] Therefore, clinically significant drug-drug interactions with drugs metabolized by these enzymes, like warfarin, are not anticipated.[1]

Troubleshooting Guides

Issue: Unexpectedly high plasma concentrations of a co-administered OATP1B1/1B3 substrate (e.g., a statin) are observed in a clinical study with **bempedoic acid**.

Troubleshooting Steps:

- Verify Dosing: Confirm that the dosing of both **bempedoic acid** and the co-administered drug is accurate and as per the protocol.
- Review Concomitant Medications: Check for other medications the subject is taking that could also inhibit OATP1B1/1B3, potentially leading to a cumulative inhibitory effect.
- Assess Genetic Factors: Consider genotyping subjects for polymorphisms in genes encoding OATP1B1 (e.g., SLC01B1), as certain genetic variants can lead to reduced transporter function and increased statin exposure.[\[11\]](#)
- Evaluate Renal and Hepatic Function: Assess the subject's renal and hepatic function, as impairment in these organs can affect drug clearance and exacerbate drug-drug interactions.
[\[1\]](#)

Quantitative Data Summary

The following tables summarize the quantitative data from clinical drug-drug interaction studies with **bempedoic acid**.

Table 1: Interaction of **Bempedoic Acid** with Statins

| Co-administered Statin | Statin Dose | Bempedoic Acid Dose | Change in Statin AUC | Change in Statin Cmax | Recommendation |
|------------------------|-------------|-----------------------|---|--------------------------|---|
| Simvastatin | 20 mg | 240 mg (steady-state) | ~2-fold increase[1][7] | ~1.5-fold increase[1][7] | Do not exceed simvastatin 20 mg daily[1][7] |
| Simvastatin | 40 mg | 180 mg (steady-state) | ~2-fold increase[2] | - | Do not exceed simvastatin 20 mg daily[1][7] |
| Pravastatin | 40 mg | 240 mg (steady-state) | ~2-fold increase[1] | ~2-fold increase[1] | Do not exceed pravastatin 40 mg daily[1][7] |
| Atorvastatin | 80 mg | 180 mg (steady-state) | ~1.7-fold increase[1] | <30% change[1] | No dose adjustment required[1] |
| Rosuvastatin | - | - | ~1.7-fold increase in AUC of rosuvastatin and/or its major metabolites[1] | - | No dose adjustment required[1] |

Table 2: Interaction of **Bempedoic Acid** with Other Drugs

| Co-administered Drug | Drug Dose | Bempedoic Acid Dose | Change in Co-administered Drug | Change in Co-administered Drug | Change in Bempedoic Acid | Change in Bempedoic Acid |
|----------------------|--------------|----------------------|--------------------------------|--------------------------------|--------------------------|--|
| | | | AUC | Cmax | AUC | Cmax |
| Ezetimibe | Single dose | Steady-state | <20% increase[1] | <20% increase[1] | - | - |
| Probenecid | Steady-state | 180 mg (single dose) | - | - | ~1.7-fold increase[2] | ~1.9-fold increase (active metabolite) [2] |

Experimental Protocols

Protocol 1: Clinical Pharmacokinetic Drug-Drug Interaction Study

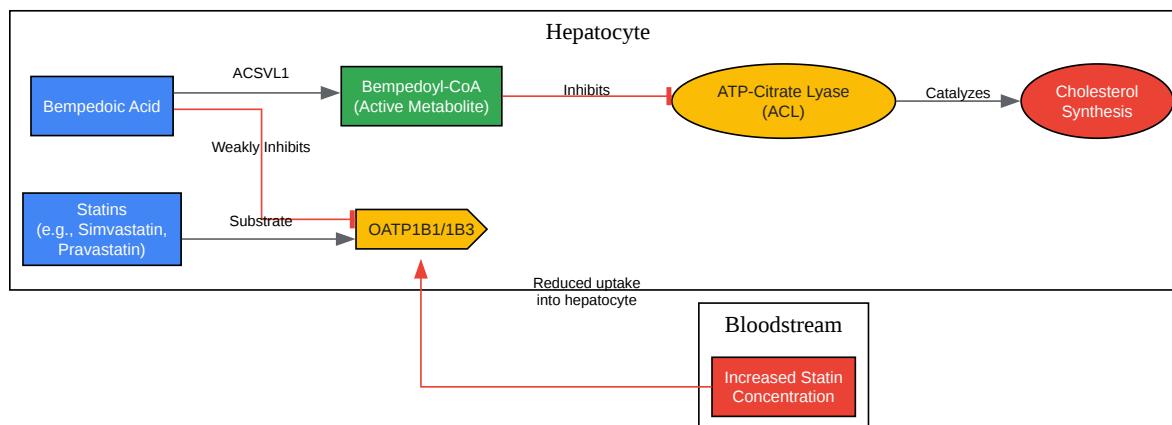
Objective: To evaluate the effect of multiple doses of **bempedoic acid** on the single-dose pharmacokinetics of a probe drug (e.g., simvastatin).

Methodology:

- Study Design: An open-label, two-period, fixed-sequence study in healthy volunteers.
- Period 1 (Reference): Subjects receive a single oral dose of the probe drug alone. Serial blood samples are collected over a specified period (e.g., 24-48 hours) to determine the pharmacokinetic profile (AUC, Cmax, tmax, t1/2).
- Washout Period: A sufficient washout period is allowed for the complete elimination of the probe drug.
- Period 2 (Test): Subjects receive **bempedoic acid** orally once daily to reach steady-state concentrations (typically 7-14 days). On the last day of **bempedoic acid** administration, a single oral dose of the probe drug is co-administered. Serial blood samples are collected as in Period 1.

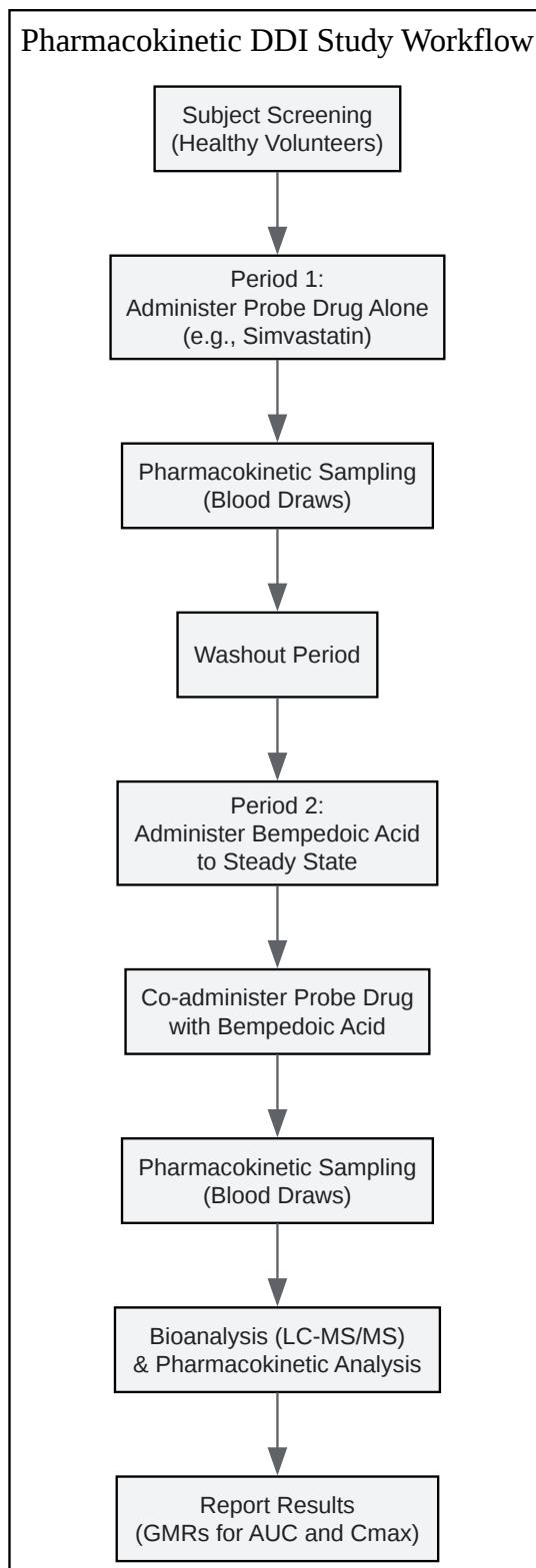
- Bioanalytical Method: Plasma concentrations of the probe drug and its relevant metabolites are measured using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis. The geometric mean ratios (GMRs) and 90% confidence intervals for AUC and Cmax of the probe drug with and without **bempedoic acid** are determined to assess the magnitude of the interaction.

Visualizations



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Caption: Mechanism of **Bempedoic Acid** and Statin Interaction.



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Caption: Clinical Pharmacokinetic DDI Study Workflow.

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